molecular formula C7H12ClNO3S B1362210 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide CAS No. 7365-23-3

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide

Cat. No. B1362210
CAS RN: 7365-23-3
M. Wt: 225.69 g/mol
InChI Key: HGIYHXMVKRVQSW-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide (CNTMA) is a novel compound that has recently been investigated for its potential use in a range of biological and medical applications. This compound is a derivative of thiophene and belongs to the class of heterocyclic compounds. It is an organic compound with a molecular weight of 201.65 g/mol and a melting point of 113-115°C. CNTMA has a low toxicity profile and is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals in the body.

Scientific Research Applications

Green Chemistry in Drug Discovery

A study by Reddy, Ramana Reddy, and Dubey (2014) focuses on environmentally friendly synthesis of potential analgesic and antipyretic compounds, specifically 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. The research presents innovative synthetic routes, highlighting the importance of green chemistry principles in drug design and discovery. This aligns with the broader scientific interest in developing sustainable methods for pharmaceutical production, where structurally related compounds to 2-Chloro-N-(1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-N-methyl-acetamide could potentially play a role (Reddy et al., 2014).

Metabolism of Chloroacetamide Herbicides

Coleman et al. (2000) investigate the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The study details the metabolic pathways and the role of certain cytochrome P450 isoforms in the metabolism of these compounds. Understanding the metabolic fate of these chemicals is crucial for assessing their environmental impact and potential human health risks. This research provides a foundational understanding of the metabolic processes involving chloroacetamides, which could be applicable to related compounds (Coleman et al., 2000).

Structural and Conformational Analysis

Kataev et al. (2021) conducted a study on the synthesis, structure, and conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The study utilized techniques such as X-ray analysis, NMR, and IR spectroscopy, combined with computer modeling to understand the conformational behavior of the compound. Such structural and conformational analyses are essential for the design of compounds with specific biological activities or chemical properties (Kataev et al., 2021).

Synthesis and Characterization of Related Compounds

In another study, Jing (2010) explores the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. The research includes detailed characterization of the structures using 1H NMR, IR, and MS. The study highlights the synthetic pathways and structural intricacies of similar acetamide derivatives, which could provide insights for future research on related chemical entities (Jing, 2010).

properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYHXMVKRVQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378189
Record name 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide

CAS RN

7365-23-3
Record name 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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